烟酸苄酯

描述

蜕皮甾酮是一种天然存在的植物蜕皮激素,一种存在于植物、节肢动物和真菌中的类固醇。它主要来源于中亚特有的植物Ajuga turkestanica。 蜕皮甾酮因其潜在的合成代谢作用而受到关注,这种作用与合成代谢类固醇相似,但没有相关的副作用 。 它以其在支持节肢动物蜕皮、发育和繁殖中的作用而闻名 .

科学研究应用

蜕皮甾酮在科学研究中具有广泛的应用:

作用机制

蜕皮甾酮通过与蜕皮激素受体相互作用而发挥其作用,蜕皮激素受体是在节肢动物中发现的一种核受体。 这种相互作用调节与蜕皮和发育相关的基因表达 。 在哺乳动物中,蜕皮甾酮被认为可以激活雷帕霉素哺乳动物靶蛋白 (mTOR) 途径,该途径对于肌肉蛋白质合成和生长至关重要 。 它优化了 mRNA 翻译过程并促进亮氨酸进入肌肉细胞,从而导致蛋白质合成增加和肌肉肥大 .

类似化合物:

20-羟基蜕皮激素: 一种经过充分研究的蜕皮激素,以其在昆虫发育和哺乳动物中潜在的合成代谢作用而闻名.

比较: 蜕皮甾酮通常被誉为其生物利用度和效力高于其他蜕皮激素 。 虽然蜕皮激素有更多广泛的研究支持,但蜕皮甾酮因其可能更有效地刺激蛋白质合成和肌肉生长而越来越受欢迎 .

总之,蜕皮甾酮是一种很有前途的化合物,在科学研究和工业中具有多种应用。其独特的特性和潜在益处使其成为持续关注和研究的主题。

生化分析

Biochemical Properties

Benzyl nicotinate plays a role in biochemical reactions as a vasodilator agent . It interacts with enzymes and proteins involved in vasodilation, leading to an increase in blood flow

Molecular Mechanism

It is known to exert its effects at the molecular level through its role as a vasodilator

准备方法

合成路线和反应条件: 蜕皮甾酮可以通过各种化学转化合成。一种常见的方法涉及蜕皮甾酮衍生物的区域选择性合成,例如 11α-酰基衍生物。 这个过程通常涉及使用试剂,如丙酸酐在室温下于干燥的吡啶中 。 这些衍生物的结构通过核磁共振和质谱等光谱技术得到确认 .

工业生产方法: 蜕皮甾酮的工业生产通常涉及从植物来源中提取,特别是Ajuga turkestanica。提取过程包括收获植物,干燥,然后使用溶剂分离活性化合物。 然后使用高效液相色谱等技术对提取的蜕皮甾酮进行纯化 .

化学反应分析

反应类型: 蜕皮甾酮经历各种化学反应,包括氧化、还原和取代。 例如,蜕皮甾酮 11α-酰基衍生物的合成涉及酰化反应 .

常用试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 使用还原剂,如氢化铝锂或硼氢化钠。

取代: 在取代反应中使用试剂,如卤代烷烃或酰氯。

相似化合物的比较

Ecdysterone: Another phytoecdysteroid found in plants like spinach.

20-Hydroxyecdysone: A well-studied ecdysteroid known for its role in insect development and potential anabolic effects in mammals.

Comparison: Turkesterone is often hailed for its higher bioavailability and potency compared to other ecdysteroids . While ecdysterone has more extensive research backing, turkesterone is gaining popularity for its potential to stimulate protein synthesis and muscle growth more effectively .

属性

IUPAC Name |

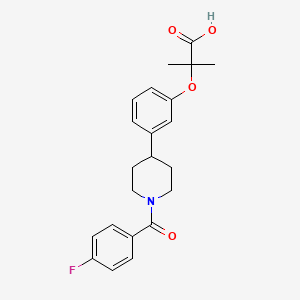

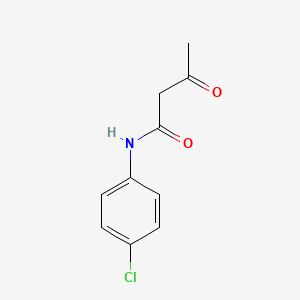

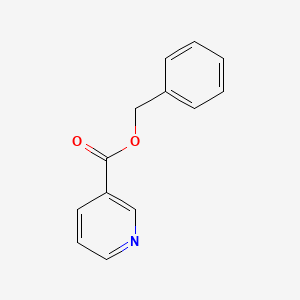

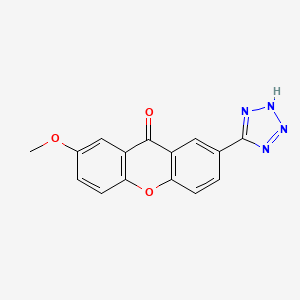

benzyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYGGMBOZFWZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046542 | |

| Record name | Benzyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-44-0 | |

| Record name | Benzyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl nicotinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Pyridinecarboxylic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S497LCF9C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of benzyl nicotinate?

A: Benzyl nicotinate acts as a vasodilator, primarily targeting cutaneous blood vessels. [] This effect is attributed to its ability to stimulate the release of vasoactive substances, leading to relaxation of smooth muscle cells in blood vessel walls and increased blood flow. [, ]

Q2: How does the vasodilatory effect of benzyl nicotinate manifest in the skin?

A: Topical application of benzyl nicotinate induces noticeable redness and a warming sensation. [, ] This is a direct result of increased blood flow in the superficial dermal plexus and deeper capillaries. []

Q3: What is the molecular formula and weight of benzyl nicotinate?

A: The molecular formula of benzyl nicotinate is C13H11NO2, and its molecular weight is 213.23 g/mol. []

Q4: Are there any specific spectroscopic techniques used to characterize benzyl nicotinate?

A: Yes, researchers have employed various spectroscopic methods, including Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy, to study the diffusion of benzyl nicotinate through biological membranes like the stratum corneum. [, ]

Q5: How stable is benzyl nicotinate in aqueous solutions?

A: Benzyl nicotinate undergoes degradation in aqueous solutions, exhibiting first-order rate kinetics. This degradation is influenced by pH and temperature, with higher pH and temperature accelerating the process. []

Q6: Can the stability of benzyl nicotinate in aqueous solutions be improved?

A: Yes, incorporating glycerol or polyethylene glycol 400 into the aqueous solution significantly enhances the stability of benzyl nicotinate. []

Q7: What are some applications of benzyl nicotinate in drug delivery?

A: Benzyl nicotinate has been investigated as a potential absorption enhancer in topical formulations. For instance, it has been incorporated into indomethacin cream ointments to enhance the drug's permeation through the skin. []

Q8: Does benzyl nicotinate exhibit any catalytic properties?

A: While not extensively explored for its catalytic activity, benzyl nicotinate can be used as a starting material in reactions catalyzed by N-Heterocyclic Carbenes (NHCs). These reactions, typically transesterifications, occur within room-temperature ionic liquids (RTILs), providing a greener alternative to traditional organic solvents. []

Q9: Have computational methods been used to study benzyl nicotinate?

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the adsorption behavior of benzyl nicotinate on metal surfaces, providing insights into its corrosion inhibition properties. []

Q10: How does modifying the structure of benzyl nicotinate affect its activity?

A: Research suggests that the lipophilicity of benzyl nicotinate and its derivatives plays a significant role in their biological activity. Studies examining the structure-activity relationship have demonstrated that increasing the alkyl chain length of nicotinic acid esters enhances their lipophilicity and, consequently, their ability to penetrate biological membranes. [, ]

Q11: What formulation strategies have been explored to improve the stability or bioavailability of benzyl nicotinate?

A: Encapsulating benzyl nicotinate in liposomes has been investigated as a means to enhance its topical delivery and potentially improve its bioavailability. This approach aims to protect the drug from degradation and facilitate its penetration through the skin barrier. [, ]

Q12: What is known about the pharmacokinetics of benzyl nicotinate?

A: Research indicates that benzyl nicotinate is metabolized in the serum, with a half-life (T1/2) of 0.78 minutes and a protein binding of 91.6%. These findings suggest that it is rapidly cleared from the circulation. []

Q13: Has benzyl nicotinate been studied in any animal models of disease?

A: Yes, studies in rats have demonstrated that benzyl nicotinate can enhance tumor oxygenation and improve the efficacy of radiation therapy in a subcutaneous fibrosarcoma model. This effect is attributed to its vasodilatory properties, which increase blood flow and oxygen delivery to the tumor. []

Q14: What analytical techniques are commonly used to quantify benzyl nicotinate in various matrices?

A: Gas chromatography with flame ionization detection (GC-FID) is a frequently employed technique for the simultaneous determination of benzyl nicotinate and other active ingredients in topical formulations like ointments and creams. [, ]

Q15: Have any imaging techniques been used to study the distribution or permeation of benzyl nicotinate?

A: Yes, ATR-FTIR spectroscopic imaging has been utilized to visualize and quantify the diffusion of benzyl nicotinate through the stratum corneum. This technique provides valuable insights into the drug's penetration pathway and the influence of formulation variables on its diffusion. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine](/img/structure/B1666708.png)